5-Methylpyridin-3-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
5424-41-9 |
|---|---|
Molecular Formula |
C6H8ClNO |
Molecular Weight |
145.59 g/mol |
IUPAC Name |
5-methylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H7NO.ClH/c1-5-2-6(8)4-7-3-5;/h2-4,8H,1H3;1H |
InChI Key |
ADAJVSVKEQGUMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)O.Cl |
Origin of Product |
United States |
Significance of Pyridine Derivatives in Advanced Chemical Science
Pyridine (B92270) and its derivatives are cornerstone heterocyclic compounds in many scientific fields, particularly medicinal chemistry and materials science. google.comnih.gov These aromatic compounds, characterized by a six-membered ring containing one nitrogen atom, are of immense interest due to their diverse biological and pharmacological activities. nih.govbldpharm.com The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to form stable complexes with metal ions, making these compounds highly versatile. google.com
The applications of pyridine derivatives are broad and impactful. They form the core scaffold of numerous pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. google.comnih.gov Prominent examples include vitamin B3 (niacin) and pyridoxine (B80251) (a form of vitamin B6), highlighting their fundamental role in biological systems. acs.orgnih.gov In agriculture, pyridine-based compounds are utilized in the formulation of herbicides and pesticides. acs.org Furthermore, their utility extends to materials science, where they serve as ligands in organometallic chemistry, catalysts, and components in the synthesis of functional dyes and nanomaterials. acs.orgbldpharm.com The ease with which the pyridine ring can be functionalized allows chemists to fine-tune the molecule's properties, leading to the discovery of novel therapeutic agents and advanced materials. acs.org
Overview of the Research Landscape for 5 Methylpyridin 3 Ol Hydrochloride
Established Synthetic Routes and Precursor Chemistry
The traditional synthesis of this compound often begins with readily available pyridine and picoline derivatives. These foundational compounds undergo a series of chemical transformations to introduce the necessary functional groups.
Synthesis from Pyridine and Picoline Derivatives
The synthesis of pyridine derivatives can be achieved through various methods, including the Chichibabin pyridine synthesis, which utilizes acetaldehyde, formaldehyde, and ammonia (B1221849). wikipedia.org Another industrial method involves the reaction of acrolein with ammonia over a catalyst. wikipedia.org For substituted pyridines like 3-methylpyridine (B133936) (3-picoline), a common precursor, synthesis can involve the reaction of acrolein, propionaldehyde, and ammonia. wikipedia.org
One documented pathway to a related compound, 3-(chloromethyl)pyridine (B1204626) hydrochloride, starts with the oxidation of 3-picoline using potassium permanganate (B83412) to form 3-picolinic acid. google.com This is followed by esterification with methanol, reduction to 3-pyridinemethanol, and finally reaction with thionyl chloride to yield the hydrochloride salt. google.com
| Precursor | Reagents | Product | Reference |
| 3-Picoline | 1. KMnO4, H2O2. HCl | 3-Picolinic acid | google.com |
| 3-Picolinic acid | Methanol, Acid | Methyl pyridine-3-carboxylate | google.com |
| Methyl pyridine-3-carboxylate | Reducing agent | 3-Pyridinemethanol | google.com |
| 3-Pyridinemethanol | Thionyl chloride | 3-(Chloromethyl)pyridine hydrochloride | google.com |
Strategies for Introduction of the Hydroxyl Group
Introducing a hydroxyl group onto the pyridine ring is a critical step. Nucleophilic substitution reactions are a common strategy. youtube.com For instance, a halogenated pyridine derivative can react with a hydroxide (B78521) source to replace the halogen with a hydroxyl group. The position of the hydroxyl group is dictated by the initial placement of the leaving group on the pyridine ring. youtube.com
Another approach involves the oxidation of a pyridine derivative to a pyridine N-oxide. wikipedia.org This activates the ring, facilitating subsequent reactions. The N-oxide can then be rearranged or further functionalized to introduce the hydroxyl group.
Formation of the Hydrochloride Salt
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by reacting the free base, in this case, 5-methylpyridin-3-ol, with hydrochloric acid. researchgate.net The pyridine nitrogen atom, being basic, readily accepts a proton from the acid to form the pyridinium (B92312) salt. wikipedia.org
This process often involves dissolving the pyridine derivative in a suitable organic solvent, such as diethyl ether or dichloromethane, and then adding a calculated amount of hydrochloric acid. researchgate.netacs.orgnih.gov The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration. researchgate.net The formation of the salt can be confirmed by analytical techniques such as X-ray crystallography and NMR spectroscopy. acs.orgnih.gov A clean method for preparing pyridine hydrochloride involves generating hydrogen chloride gas from concentrated sulfuric acid and hydrochloric acid, which is then introduced into a solution of pyridine in an organic solvent like toluene. google.com
Novel Synthetic Approaches and Catalyst Development
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This includes the application of green chemistry principles and the use of modern techniques like microwave-assisted synthesis.
Green Chemistry Principles in Synthesis
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.comnih.gov In the context of pyridine derivative synthesis, this can involve using less hazardous solvents, developing catalytic reactions to replace stoichiometric reagents, and improving atom economy. mdpi.comnih.gov For example, the use of water as a solvent in certain reactions is a key aspect of green chemistry. nih.gov The development of catalytic methods for the synthesis of methylpyridines in the gas phase is another example of a greener approach. semanticscholar.org
Microwave-Assisted Synthetic Methods
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. clockss.org The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. clockss.org In the synthesis of heterocyclic compounds like thiazolopyrimidine derivatives, microwave heating has been shown to be highly effective, reducing reaction times from hours to minutes. clockss.org While specific microwave-assisted methods for this compound are not extensively documented, the principles are applicable to various steps in its synthesis, potentially offering a more efficient route. clockss.org
Optimization of Reaction Conditions and Yields
The successful synthesis of a target molecule like this compound hinges on the careful optimization of various reaction parameters. The goal is to achieve the highest possible yield and purity while maintaining an efficient and scalable process. Key factors that are systematically investigated include temperature, pressure, solvent, and the choice of catalyst. nih.gov
The rate of most chemical reactions increases with temperature, as constituent particles gain kinetic energy, leading to more frequent and energetic collisions. However, elevated temperatures can also promote side reactions or decomposition, making it crucial to identify an optimal temperature range. Similarly, for reactions involving gaseous components, increasing pressure can raise the concentration of reactants and accelerate the reaction rate.
The selection of a catalyst is often paramount. In a study on the synthesis of 2,3,5-trimethylpyridine, another substituted pyridine, researchers investigated the influence of different acid catalysts on the reaction yield. They found that a combination of acetic acid and p-toluenesulfonic acid (pTsOH) at a specific temperature and reaction time provided the optimal outcome. This highlights how the catalyst not only speeds up the reaction but also influences the product distribution. researchgate.net
The following tables illustrate typical optimization studies for pyridine derivatives, showcasing how systematic variation of conditions leads to an improved process.
Table 1: Optimization of 2,3,5-Trimethylpyridine Synthesis researchgate.net This table is an illustrative example based on the synthesis of a related compound.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Glacial CH₃COOH | 150 | 24 | Lower |
| 2 | Resin Lewatit-80 | 150 | 24 | Lower |
| 3 | CH₃COOH/C₆H₅NO₂ | 150 | 24 | Moderate |
| 4 | CH₃COOH/pTsOH | 120 | 24 | Sub-optimal |
| 5 | CH₃COOH/pTsOH | 150 | 12 | Sub-optimal |
| 6 | CH₃COOH/pTsOH | 150 | 24 | Optimal |
In another example, the optimization of a substitution reaction for the synthesis of Levobupivacaine, extensive experimentation with solvents and bases was conducted to maximize yield and chemical purity. nih.gov This demonstrates a common strategy in process development where multiple parameters are screened to find the most effective combination. nih.gov
Table 2: Example of Substitution Reaction Optimization nih.gov This data is from the synthesis of Levobupivacaine and serves as a model for optimization processes.
| Entry | Solvent | Base | Yield (%) | Chemical Purity (%) |
|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 82 | 87.43 |
| 2 | EtOH | K₂CO₃ | 64 | 78.60 |
| 3 | i-PrOH | K₂CO₃ | 64 | 72.30 |
| 4 | MeCN | K₂CO₃ | 58 | 70.05 |
| 5 | THF | K₂CO₃ | 60 | 73.18 |
| 6 | EtOH | Na₂CO₃ | 66 | 79.01 |
| 7 | EtOH | DIPEA | 93 | 99.12 |
These examples underscore the systematic approach required in process chemistry. For this compound, a similar multi-variable optimization would be essential to develop a commercially viable synthetic route.
Regioselective Synthesis and Isomer Control
Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. For a substituted pyridine like 5-Methylpyridin-3-ol, controlling the position of the methyl and hydroxyl groups on the pyridine ring is a fundamental challenge of its synthesis. rsc.org Without such control, a mixture of isomers would be produced, requiring difficult and costly separation.
Strategies for Site-Specific Functionalization
Achieving regioselectivity relies on strategies that direct incoming chemical groups to a specific position on the pyridine ring. Common approaches include:
Use of Directing Groups: Existing substituents on the ring can electronically or sterically influence the position of subsequent reactions.
Pre-functionalized Building Blocks: A highly effective strategy involves the synthesis of a versatile pyridine intermediate that has different reactive handles at specific positions. This allows for the sequential and controlled introduction of desired functional groups. For instance, a reported synthesis for 2,3,5-trisubstituted pyridines utilizes a 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine intermediate. nih.gov The distinct reactivity of the chloro, fluoro, and methylsulfonyl groups allows for site-specific modifications, providing precise control over the final substitution pattern. nih.gov
Intramolecular Reactions: Designing a precursor that undergoes an intramolecular cyclization can be a powerful method for establishing a specific ring system with defined regiochemistry. A method for constructing pyrazolo[4,3-c]pyridines, for example, is based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. rsc.org This reaction selectively forms a new ring at a specific location dictated by the placement of the acyl group on the initial pyridone. rsc.org
Stereochemical Considerations in Derivatives
While 5-Methylpyridin-3-ol itself is achiral, the synthesis of its derivatives can often introduce stereogenic centers, leading to the formation of stereoisomers (enantiomers or diastereomers). The spatial arrangement of atoms, or stereochemistry, can have a profound impact on a molecule's biological and physical properties. nih.gov
For example, if a derivative were synthesized by adding a side chain containing a chiral center, two enantiomers would be possible. It is common for one enantiomer to exhibit significantly higher desired activity than the other. nih.gov A study on hydantoin (B18101) derivatives found that the biological affinity for the 5-HT₇ receptor was highly dependent on the absolute configuration of the stereogenic centers in the molecule. nih.gov The S configuration at one center and the R configuration at another were preferred for high affinity. nih.gov
This enantioselectivity makes the control of stereochemistry a critical consideration in synthetic design. The synthesis may need to incorporate:
Chiral Resolution: Separating a racemic mixture of enantiomers. nih.gov
Asymmetric Synthesis: Using chiral catalysts or starting materials to selectively produce one enantiomer over the other.
Therefore, when designing synthetic routes for derivatives of 5-Methylpyridin-3-ol, chemists must consider not only the regiochemistry of the substituents on the pyridine ring but also the stereochemistry of any chiral centers introduced, as this will ultimately determine the properties of the final compound. nih.govresearchgate.net
Chemical Reactivity and Transformation Studies of 5 Methylpyridin 3 Ol Hydrochloride
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in 5-Methylpyridin-3-ol is an electron-deficient heterocycle. The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophiles than benzene (B151609) but more susceptible to nucleophilic attack. quora.com The presence of both an electron-donating hydroxyl group and an electron-donating methyl group, however, counteracts this effect to some extent.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally sluggish due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quora.com Reactions typically require more forceful conditions compared to benzene. masterorganicchemistry.comlibretexts.org The regioselectivity of EAS on 5-Methylpyridin-3-ol hydrochloride is determined by the combined directing effects of the hydroxyl, methyl, and protonated pyridinium (B92312) nitrogen substituents.
Directing Effects:
Hydroxyl (-OH): As a powerful activating group, the hydroxyl substituent directs incoming electrophiles to the ortho and para positions (C2, C4, C6).
Methyl (-CH₃): This group is a weaker activating, ortho and para director.
Pyridinium Nitrogen (-NH⁺-): The protonated nitrogen is a strongly deactivating group, directing incoming electrophiles to the meta position (C3, C5).
The substitution pattern is a result of the competition between these effects. The powerful activating hydroxyl group would strongly favor substitution at positions 2 and 4. However, the inherent deactivation of the pyridine ring at these positions by the nitrogen atom complicates the outcome. quora.com Electrophilic attack at the C2, C4, or C6 positions leads to an unstable intermediate where a positive charge is placed on the electronegative nitrogen atom. Attack at the C3 or C5 positions avoids this, making them the preferred sites for substitution in pyridine itself. quora.com Given that the C3 and C5 positions are already substituted, the most likely positions for electrophilic attack would be C2, C4, and C6, with the specific outcome depending heavily on the reaction conditions and the nature of the electrophile.
| Reaction Type | Reagents | Potential Products |
| Nitration | HNO₃ / H₂SO₄ | Nitration at C2, C4, or C6 positions |
| Halogenation | Br₂ / FeBr₃ | Bromination at C2, C4, or C6 positions |
| Sulfonation | SO₃ / H₂SO₄ | Sulfonation at C2, C4, or C6 positions |
| Friedel-Crafts | R-Cl / AlCl₃ | Generally not successful due to catalyst coordination with nitrogen |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine. masterorganicchemistry.com The reaction is facilitated by the presence of a good leaving group (like a halide) and electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgopenstax.org Pyridines are particularly reactive towards nucleophiles at the ortho (C2, C6) and para (C4) positions because the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgyoutube.com
For this compound itself, direct SNAr is not a primary reaction pathway as it lacks a suitable leaving group. The hydroxyl and methyl groups are poor leaving groups. However, if a derivative, such as 2-chloro-5-methylpyridin-3-ol, were used, it would be expected to react readily with nucleophiles.
Hypothetical Reactivity of a Halogenated Derivative:
| Nucleophile | Reagent Example | Potential Product of 2-Chloro-5-methylpyridin-3-ol |
| Amine | Sodium Amide (NaNH₂) | 2-Amino-5-methylpyridin-3-ol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-5-methylpyridin-3-ol |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 5-Methylpyridine-2,3-diol |
Functional Group Interconversions at the Hydroxyl and Methyl Positions
Oxidation Reactions
The hydroxyl and methyl groups attached to the pyridine ring can undergo oxidation, although the conditions required may also affect the pyridine ring itself.
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. For instance, the oxidation of 3-methylpyridine (B133936) to nicotinic acid (pyridine-3-carboxylic acid) is achieved using potassium permanganate (B83412) (KMnO₄). google.com A similar transformation would be expected for the methyl group of 5-Methylpyridin-3-ol, yielding 3-hydroxy-pyridine-5-carboxylic acid, provided the hydroxyl group is protected or resistant to the oxidative conditions.
Oxidation of the Hydroxyl Group: Phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-like structures or complex polymerization products. The specific outcome depends on the oxidant used.
| Functional Group | Oxidizing Agent | Potential Product |
| Methyl (-CH₃) | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
| Hydroxyl (-OH) | Various (e.g., Fremy's salt) | Quinone-type structures |
Reduction Reactions
The functional groups on 5-Methylpyridin-3-ol are generally resistant to chemical reduction.
Hydroxyl Group: Phenolic hydroxyl groups are not readily reduced.
Methyl Group: Alkyl groups are generally inert to reduction.
While the functional groups themselves are not typically reduced, the pyridine ring can be hydrogenated to a piperidine (B6355638) ring under catalytic hydrogenation (e.g., H₂/Pd or Pt), but this represents a reduction of the heterocyclic core rather than an interconversion of the hydroxyl or methyl groups.
Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)
The phenolic hydroxyl group is a prime site for derivatization, allowing for the synthesis of a wide range of related compounds. nih.govresearchgate.net
Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or acid anhydrides. medcraveonline.com This reaction is often catalyzed by a base (like pyridine) or a strong acid. youtube.com
Etherification: The formation of an ether linkage (etherification) can be achieved via reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Table of Potential Derivatization Reactions:
| Reaction Type | Reagent(s) | Functional Group Formed |
| Esterification | Acetic Anhydride / Pyridine | Acetate (B1210297) Ester (-OCOCH₃) |
| Esterification | Benzoyl Chloride / Pyridine | Benzoate Ester (-OCOPh) |
| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Methyl Ether (-OCH₃) |
| Etherification | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | Benzyl Ether (-OCH₂Ph) |
Reactions of the Methyl Group (e.g., Halogenation, Functionalization)
The methyl group attached to the pyridine ring of this compound is a site for various functionalization reactions, most notably halogenation. These reactions can proceed via radical pathways, particularly under conditions that favor the formation of free radicals, such as exposure to UV light or the use of radical initiators.
Halogenation:
The halogenation of the methyl group in pyridine derivatives is analogous to the side-chain halogenation of methylbenzenes (toluenes). libretexts.org The reaction with chlorine or bromine, typically under free-radical conditions (e.g., UV light), can lead to the substitution of one or more hydrogen atoms of the methyl group with halogen atoms. This can result in the formation of (halomethyl), (dihalomethyl), and (trihalomethyl)pyridine derivatives. For instance, the reaction of methylbenzene with chlorine can successively yield (dichloromethyl)benzene and (trichloromethyl)benzene. libretexts.org
A relevant industrial process is the synthesis of 3-(chloromethyl)pyridine (B1204626) hydrochloride from 3-methylpyridine. google.com This transformation underscores the feasibility of chlorinating the methyl group on a pyridine ring. The conditions for such reactions are critical in determining the extent of halogenation.
Further Functionalization:
The halogenated methyl groups serve as versatile handles for introducing other functionalities. For example, trifluoromethylpyridines, which are important in agrochemicals and pharmaceuticals, can be synthesized from the corresponding trichloromethylpyridines via a chlorine/fluorine exchange reaction. nih.govjst.go.jp This highlights a potential pathway for the functionalization of this compound, where the methyl group could first be chlorinated and then converted to a trifluoromethyl group.
The following table summarizes the potential halogenation products of the methyl group in 5-Methylpyridin-3-ol.
| Starting Material | Reagent | Conditions | Potential Product(s) |
| 5-Methylpyridin-3-ol | Cl₂, UV light | Radical | 5-(Chloromethyl)pyridin-3-ol, 5-(Dichloromethyl)pyridin-3-ol, 5-(Trichloromethyl)pyridin-3-ol |
| 5-Methylpyridin-3-ol | Br₂, UV light | Radical | 5-(Bromomethyl)pyridin-3-ol, 5-(Dibromomethyl)pyridin-3-ol, 5-(Tribromomethyl)pyridin-3-ol |
This table presents potential reactions based on the known reactivity of similar compounds.
Condensation and Cycloaddition Reactions
The presence of the hydroxyl group and the aromatic pyridine ring allows this compound to participate in various condensation and cycloaddition reactions.
Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). youtube.comlumenlearning.commasterorganicchemistry.com While 5-Methylpyridin-3-ol possesses a hydroxyl group rather than a primary amino group, its reactivity can be considered in the context of its tautomeric forms. The pyridin-3-ol can exist in equilibrium with its zwitterionic pyridinium-3-olate form, which can influence its reactivity.
The formation of Schiff bases generally involves the nucleophilic attack of the nitrogen of an amine on the carbonyl carbon, followed by dehydration. youtube.commasterorganicchemistry.com In the case of 5-Methylpyridin-3-ol, direct reaction with a carbonyl compound to form a conventional Schiff base is not typical. However, derivatives of 5-Methylpyridin-3-ol, where the hydroxyl group is converted to an amino group, would readily undergo Schiff base formation.
The general mechanism for imine formation is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon, followed by proton transfer steps and the elimination of a water molecule. youtube.com The reaction is often catalyzed by acid. lumenlearning.commasterorganicchemistry.com
The pyridine ring, particularly in its activated forms, can participate in cycloaddition reactions, including the Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. acsgcipr.orgnih.gov
Pyridin-3-ols and their corresponding 3-oxidopyridinium zwitterions can act as dienes in Diels-Alder reactions. These reactions are often of the inverse-electron-demand type, where the electron-rich pyridinol reacts with an electron-poor dienophile. acsgcipr.org The initial cycloaddition is often followed by a subsequent elimination or rearrangement to yield a stable aromatic product. acsgcipr.org
Other cycloaddition reactions, such as [3+2] cycloadditions, are also known for pyridinium ylides, which can be generated from pyridine derivatives. researchgate.net These reactions lead to the formation of five-membered heterocyclic rings.
The following table outlines potential cycloaddition reactions involving 5-Methylpyridin-3-ol.
| Reaction Type | Role of 5-Methylpyridin-3-ol | Potential Reaction Partner (Dienophile/Dipolarophile) | Potential Product Type |
| Diels-Alder [4+2] | Diene (as 3-oxidopyridinium) | Electron-deficient alkenes or alkynes | Bicyclic adducts, potentially leading to substituted benzenoids after elimination |
| [3+2] Cycloaddition | Precursor to pyridinium ylide | Alkenes or alkynes | Fused heterocyclic systems |
This table presents potential reactions based on the known reactivity of similar pyridinol systems.
Reaction Mechanism Elucidation
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes.
The halogenation of the methyl group is generally understood to proceed via a free-radical chain mechanism . This involves three main stages: initiation, where the halogen molecule is homolytically cleaved by UV light to form halogen radicals; propagation, where a halogen radical abstracts a hydrogen atom from the methyl group to form a benzylic-type radical, which then reacts with a halogen molecule; and termination, where radicals combine to end the chain reaction. libretexts.org
The formation of imines and Schiff bases from a primary amine and a carbonyl compound follows a well-established nucleophilic addition-elimination mechanism . The reaction is typically acid-catalyzed. The key steps involve the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, nucleophilic attack by the amine, proton transfer to form a carbinolamine intermediate, protonation of the hydroxyl group to form a good leaving group (water), and finally, elimination of water to form the iminium ion, which is then deprotonated to give the neutral imine. youtube.comlumenlearning.commasterorganicchemistry.com
The mechanism of the Diels-Alder reaction is a concerted pericyclic reaction . This means that the new sigma bonds are formed simultaneously in a single transition state. acsgcipr.org For pyridinols acting as dienes, frontier molecular orbital (FMO) theory can be used to rationalize the observed regioselectivity and reactivity. The reaction between the highest occupied molecular orbital (HOMO) of the pyridinol (the diene) and the lowest unoccupied molecular orbital (LUMO) of the dienophile is the key interaction.
Spectroscopic and Advanced Analytical Characterization of 5 Methylpyridin 3 Ol Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a precise picture of the molecular structure can be assembled.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. For pyridinol derivatives, the aromatic protons typically appear in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons, in contrast, resonate in the upfield region.
For instance, in a related compound, 2-hydroxy-5-methylpyridine (B17766), the proton signals have been reported with the following chemical shifts (δ) and coupling constants (J) in CDCl₃: δ 7.23 (d, J = 9.1 Hz), 6.93 (d, J = 2.6 Hz), 6.45 (dd, J = 9.1, 0.8 Hz), and 2.06 (s). chemicalbook.com The hydrochloride salt of 5-Methylpyridin-3-ol would be expected to show shifts in these signals due to the protonation of the pyridine (B92270) nitrogen.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| Aromatic CH | 7.23 | Doublet | 9.1 | chemicalbook.com |
| Aromatic CH | 6.93 | Doublet | 2.6 | chemicalbook.com |
| Aromatic CH | 6.45 | Doublet of Doublets | 9.1, 0.8 | chemicalbook.com |
| Methyl (CH₃) | 2.06 | Singlet | - | chemicalbook.com |
Note: Data for 2-hydroxy-5-methylpyridine is presented as a reference. Actual values for 5-Methylpyridin-3-ol hydrochloride may vary.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of attached atoms. libretexts.orglibretexts.org Aromatic and sp² hybridized carbons typically resonate between δ 110 and 160 ppm, while sp³ hybridized carbons, such as a methyl group, appear at higher fields (δ 0-50 ppm). libretexts.orgyoutube.com Carbonyl carbons, if present, are found further downfield (δ 160-220 ppm). libretexts.org
For 3-methylpyridine (B133936) (3-picoline), a structurally similar compound, the reported ¹³C NMR chemical shifts are approximately 149.8, 147.2, 137.8, 134.0, 123.4, and 18.4 ppm. chemicalbook.comspectrabase.com The presence of the hydroxyl group and the hydrochloride in this compound will influence these chemical shifts.
| Carbon Assignment | Chemical Shift (δ) ppm | Reference |
| Aromatic C | 149.8 | chemicalbook.comspectrabase.com |
| Aromatic C | 147.2 | chemicalbook.comspectrabase.com |
| Aromatic C | 137.8 | chemicalbook.comspectrabase.com |
| Aromatic C | 134.0 | chemicalbook.comspectrabase.com |
| Aromatic C | 123.4 | chemicalbook.comspectrabase.com |
| Methyl (CH₃) | 18.4 | chemicalbook.comspectrabase.com |
Note: Data for 3-methylpyridine is presented as a reference. Actual values for this compound may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for establishing connectivity within a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the structure. sdsu.edu Cross-peaks in a COSY spectrum indicate that the two correlated protons are coupled to each other. libretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.orgcolumbia.edu This experiment is crucial for assigning specific proton signals to their corresponding carbon atoms in the skeleton. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). libretexts.orgcolumbia.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. columbia.eduyoutube.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. youtube.com Different functional groups absorb at characteristic wavenumbers.
For a compound like this compound, key expected absorptions would include:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. nist.gov
N-H stretch: If the pyridine nitrogen is protonated, a broad band may appear in the 2500-3000 cm⁻¹ region.
C-H stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹. youtube.com
C=C and C=N stretches: Aromatic ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region.
C-O stretch: The C-O stretching vibration for a phenol-like hydroxyl group is usually found in the 1200-1260 cm⁻¹ range.
The FT-IR spectrum of the related compound 3-pyridinol shows characteristic bands for the O-H and aromatic C-H and C=C/C=N stretches. nist.gov Similarly, the spectrum for 3-methylpyridine provides reference points for the methyl and pyridine ring vibrations. nist.govnist.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
| O-H Stretch (broad) | 3200-3600 | nist.gov |
| Aromatic C-H Stretch | > 3000 | youtube.com |
| Aliphatic C-H Stretch | < 3000 | youtube.com |
| N-H Stretch (broad, from HCl) | 2500-3000 | |
| C=C and C=N Stretches | 1400-1600 | |
| C-O Stretch | 1200-1260 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While no specific Raman data for this compound was found, it is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For instance, the symmetric breathing vibration of the pyridine ring would be expected to produce a strong Raman signal.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. researchgate.net Unlike standard mass spectrometry, which measures nominal mass, HRMS can measure mass to within 0.001 atomic mass units or better, allowing for the determination of a precise elemental composition. researchgate.net
For 5-Methylpyridin-3-ol (free base, C₆H₇NO), the protonated molecule [M+H]⁺ is analyzed. HRMS can differentiate this composition from other potential formulas that have the same nominal mass. This high resolving power is achieved using analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR). researchgate.netmdpi.com The ability of HRMS to generate fragmentation patterns further aids in structural elucidation and confirmation. researchgate.net This technique is foundational in confirming the identity of newly synthesized derivatives and identifying unknown impurities. nih.gov
Table 1: Theoretical HRMS Data for the Protonated Cation of 5-Methylpyridin-3-ol
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|
Note: This table presents the calculated theoretical exact mass. An experimental HRMS measurement would aim to match this value with high precision (typically within 5 ppm error) to confirm the elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. nih.gov This makes it particularly suitable for analyzing polar and thermally labile molecules like 5-Methylpyridin-3-ol. The sample, dissolved in a suitable solvent, is infused through a capillary at a high potential, generating an aerosol of charged droplets. nih.gov
For this compound, analysis is typically performed in positive ion mode, where the most prominent ion observed is the protonated molecule [M+H]⁺. nih.gov The resulting m/z value corresponds to the molecular weight of the free base plus the mass of a proton. Factors such as analyte concentration and the choice of solvent can influence the resulting spectrum. nih.gov At higher concentrations, it is possible to observe dimeric species or adducts with cations like sodium ([M+Na]⁺), which can provide additional information about intermolecular interactions. nih.govresearchgate.net
Table 2: Expected Ions in ESI-MS of 5-Methylpyridin-3-ol
| Ion Species | Description | Expected m/z (approx.) |
|---|---|---|
| [M+H]⁺ | Protonated molecule | 110.1 |
| [M+Na]⁺ | Sodium adduct | 132.1 |
Electronic Spectroscopy
Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In 5-Methylpyridin-3-ol, the pyridine ring constitutes the primary chromophore. The π-electrons within this aromatic system undergo π → π* transitions upon absorption of UV radiation.
The presence of the hydroxyl (-OH) and methyl (-CH₃) groups on the pyridine ring acts as auxochromes, which can modify the absorption characteristics (both the wavelength of maximum absorbance, λmax, and the intensity) compared to unsubstituted pyridine. The UV-Vis spectrum is sensitive to the solvent environment and the pH of the solution, as protonation of the pyridine nitrogen can significantly alter the electronic structure and thus the absorption profile. This technique is valuable for quantitative analysis and for studying electronic properties.
X-ray Crystallography and Structural Determination
To perform the analysis, a single crystal of this compound is exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to produce an electron density map of the molecule. nih.gov From this map, a detailed molecular model is built and refined. For this compound, this analysis would unambiguously confirm the connectivity of the atoms, the geometry of the substituted pyridine ring, and the ionic interaction between the protonated pyridinium (B92312) cation and the chloride anion. mdpi.com The data obtained includes the unit cell dimensions and the space group, which describe the symmetry of the crystal packing. mdpi.comweizmann.ac.il
Table 3: Structural Parameters Determined by X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the asymmetric unit. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed between three connected atoms. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Crystal Packing | Information on intermolecular interactions, such as hydrogen bonding and π-π stacking. |
Chromatographic Techniques for Purity and Separation
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. nih.gov The separation is based on the differential distribution of the analyte between a mobile phase and a stationary phase. It is essential for assessing the purity of this compound and for isolating it from reaction byproducts or related impurities.
High-Performance Liquid Chromatography (HPLC): This is a premier technique for the separation, identification, and quantification of components in a mixture. nih.gov For this compound, a polar compound, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase and a polar mobile phase. By coupling HPLC with a UV detector or a mass spectrometer (LC-MS), one can achieve high sensitivity and selectivity, making it possible to detect and identify impurities even at very low levels. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique used for qualitative monitoring. nih.gov It is often used to track the progress of a chemical reaction, identify the components present in a mixture, and help determine the appropriate solvent system for a larger-scale separation using column chromatography.
Table 4: Comparison of Chromatographic Techniques for Analysis
| Technique | Primary Use | Stationary Phase Example | Mobile Phase Example | Information Obtained |
|---|---|---|---|---|
| HPLC | Purity assessment, quantitative analysis | C18-silica (Reversed-Phase) | Acetonitrile (B52724)/Water gradient | Retention time, peak area (concentration), separation of impurities |
| TLC | Reaction monitoring, qualitative analysis | Silica (B1680970) gel on glass/aluminum | Ethyl acetate (B1210297)/Hexane mixture | Retention factor (Rf), presence of spots (components) |
| GC-MS | Analysis of volatile derivatives | Polysiloxane (nonpolar) | Helium (carrier gas) | Retention time, mass spectrum of components |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of synthesis reactions. The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.
Detailed research findings for pyridine derivatives often involve reverse-phase HPLC. helixchrom.comhelixchrom.comsci-hub.se For instance, the analysis of related pyridine compounds can be achieved using a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. sielc.comfrontiersin.orgresearchgate.net The buffer, often containing an acid like formic acid or phosphoric acid, is used to ensure good peak shape for the basic pyridine ring. helixchrom.comsielc.com Detection is typically carried out using a UV detector, as the pyridine ring possesses a chromophore that absorbs in the UV region. sielc.comptfarm.pl
In the case of a closely related derivative, 3-Chloromethyl-5-methylpyridine hydrochloride , a certificate of analysis provides specific HPLC purity data. The analysis was performed on a C18 column using a gradient of 0.1% trifluoroacetic acid (TFA) in an acetonitrile/water mixture, with UV detection. This analysis confirmed a purity of ≥99%. Another analysis of the same compound reported a purity of 99.75% at a detection wavelength of 270 nm.
A general HPLC method for pyridine analysis involves a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 250 nm. sielc.com For the analysis of various pyridine alkaloids, an Eclipse plus C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water has been successfully employed. frontiersin.org These established methods for related compounds provide a strong basis for developing a specific HPLC protocol for this compound.
Table 1: HPLC Purity Data for a 5-Methylpyridin-3-ol Derivative
| Compound | Purity (%) | HPLC Column | Mobile Phase | Detection |
|---|---|---|---|---|
| 3-Chloromethyl-5-methylpyridine hydrochloride | ≥99 | C18 | Acetonitrile / 0.1% TFA in Water (gradient) | UV |
| 3-Chloromethyl-5-methylpyridine hydrochloride | 99.75 | Not Specified | Not Specified | UV (270 nm) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound and its derivatives. It is particularly useful for monitoring reaction progress during synthesis, allowing for a quick assessment of the consumption of starting materials and the formation of products. libretexts.org
For pyridine-containing compounds, silica gel is a common stationary phase. libretexts.org The choice of mobile phase (eluent) is critical and typically consists of a mixture of solvents with varying polarities to achieve optimal separation. Common solvent systems for pyridine derivatives include mixtures of ethyl acetate and hexane, or chloroform (B151607) and methanol. sigmaaldrich.comsigmaaldrich.com The addition of a small amount of a basic modifier like triethylamine (B128534) or a few drops of ammonia (B1221849) to the eluent can improve the spot shape and reduce tailing, which is a common issue with basic compounds like pyridines on acidic silica gel. researchgate.net
In the synthesis of 3-(chloromethyl)pyridine (B1204626) hydrochloride , a derivative of 5-methylpyridin-3-ol, TLC was used to monitor the reaction progress. google.com Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm), as the pyridine ring is UV-active. libretexts.org Alternatively, chemical staining reagents can be used.
Table 2: General TLC Systems for Pyridine Derivatives
| Stationary Phase | Common Mobile Phase Systems (v/v) | Visualization |
|---|---|---|
| Silica Gel 60 F254 | Ethyl Acetate / Hexane | UV (254 nm) |
| Silica Gel 60 F254 | Chloroform / Methanol | UV (254 nm) |
| Silica Gel 60 F254 | Dichloromethane / Methanol (2:1) researchgate.net | UV (254 nm) |
| Silica Gel 60 F254 | Toluene / Dioxane / Acetic Acid (95:25:4) sigmaaldrich.com | UV (254 nm), Staining Reagents |
Elemental Analysis (C, H, N, S)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S) and halogens within a sample of this compound or its derivatives. This analysis is crucial for confirming the empirical formula of a newly synthesized compound and serves as a key indicator of its purity. huji.ac.ilresearchgate.net
The procedure typically involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. This process converts the constituent elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified using techniques such as gas chromatography with a thermal conductivity detector. huji.ac.il For hydrochloride salts, the chlorine content can also be determined, often through methods like ion chromatography after combustion. huji.ac.il
The experimentally determined weight percentages of each element are then compared to the theoretically calculated values based on the proposed molecular formula. For a compound to be considered analytically pure, the found values should be in close agreement with the calculated values, typically within a ±0.4% margin. nih.gov
For the parent compound, This compound , the theoretical elemental composition can be calculated from its molecular formula. This provides a benchmark against which the results from an experimental analysis would be compared to verify its identity and purity.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 49.49 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 5.54 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.35 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.62 |
| Oxygen | O | 15.999 | 1 | 15.999 | 11.00 |
| Total | 145.589 | 100.00 |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Chloromethyl-5-methylpyridine hydrochloride |
| 3-(chloromethyl)pyridine hydrochloride |
| 5-methylpyridin-3-ol |
| Acetonitrile |
| Methanol |
| Formic acid |
| Phosphoric acid |
| Trifluoroacetic acid |
| Ethyl acetate |
| Hexane |
| Chloroform |
| Triethylamine |
| Ammonia |
| Toluene |
| Dioxane |
| Acetic Acid |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to investigate the electronic structure and properties of molecules from first principles. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is particularly useful for studying the geometry, electronic properties, and reactivity of molecules like 5-Methylpyridin-3-ol hydrochloride.
In the context of substituted pyridines, DFT has been extensively used to investigate various properties. For instance, studies on related pyridine (B92270) derivatives have employed DFT to calculate optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. tandfonline.com Research on other hydroxypyridine systems, such as 2-hydroxypyridine (B17775), has utilized DFT to explore tautomeric equilibria, which is a relevant consideration for 5-Methylpyridin-3-ol as well. nih.gov
A typical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The results of such calculations would provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. Furthermore, DFT can be used to simulate infrared and Raman spectra, which can be compared with experimental data for validation. tandfonline.com The table below illustrates the types of data that can be obtained from DFT calculations for a molecule like 5-Methylpyridin-3-ol.
| Calculated Property | Description | Example Application for 5-Methylpyridin-3-ol |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides precise bond lengths, bond angles, and dihedral angles. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds and angles vibrate. | Can be used to predict and interpret infrared and Raman spectra. |
| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The energy gap is an indicator of chemical reactivity and electronic transitions. |
| Mulliken/NPA Charges | The distribution of electron density among the atoms in the molecule. | Helps in understanding the molecule's polarity and reactive sites. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack. |
Ab Initio Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, although often at a greater computational expense than DFT.
For substituted pyridines, ab initio calculations have been employed to obtain highly accurate benchmarks for properties like gas-phase basicities and proton affinities. acs.org In a study on 2-hydroxypyridine, high-level ab initio methods like CCSD/aug-cc-pvdz were used to accurately determine the energy difference between tautomers. nih.gov For this compound, ab initio calculations could be used to refine the geometric and electronic parameters obtained from DFT and to provide a more rigorous description of electron correlation effects. These calculations are particularly valuable for understanding subtle electronic effects and for providing benchmark data against which more approximate methods can be tested.
Molecular Modeling and Simulations
While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and simulations are used to explore the dynamic behavior of molecules and their interactions with their environment.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 5-Methylpyridin-3-ol, which has a rotatable hydroxyl group and a methyl group, conformational analysis can identify the most stable conformers and the energy barriers between them.
Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles. The energies of the resulting conformers can be calculated using either quantum mechanical methods or, for larger systems, molecular mechanics force fields. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed picture of molecular motions and interactions.
An MD simulation of this compound, typically in a solvent like water, would allow for the study of its solvation structure and dynamic properties. researchgate.net Such simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. This is particularly relevant for the hydrochloride salt, where the interactions of the chloride ion and the protonated pyridine ring with the solvent are of interest. MD simulations can also be used to explore larger-scale conformational changes and to calculate thermodynamic properties. nih.govaps.org
Analysis of Electronic Structure and Bonding
A deep understanding of a molecule's properties requires a thorough analysis of its electronic structure and the nature of its chemical bonds. Computational chemistry offers several tools for this purpose.
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, hybridization, and intramolecular interactions such as hyperconjugation and hydrogen bonding. For 5-Methylpyridin-3-ol, NBO analysis could provide insights into the delocalization of electron density within the pyridine ring and the nature of the C-O, O-H, and C-N bonds.
The Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze the electron density to characterize the nature of chemical bonds. By examining the properties of the electron density at bond critical points, one can distinguish between covalent and ionic interactions and quantify the strength of hydrogen bonds. This would be particularly useful for analyzing the interactions within the this compound crystal lattice or its solvated state.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, many-electron wavefunction of a molecule into the familiar language of chemical bonding, including lone pairs, bonds, and antibonds. This method provides quantitative insight into donor-acceptor interactions, which are crucial for understanding molecular stability and hyperconjugative effects.
For instance, the interaction between the oxygen lone pair (LP(O)) and the adjacent C-C π* orbitals, as well as the nitrogen lone pair (LP(N)) and neighboring C-C π* orbitals, are of primary importance. The methyl group also participates in hyperconjugation, donating electron density from its C-H σ bonds into the ring's π* system.
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 5-Methylpyridin-3-ol cation (Illustrative)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (1) O | π*(C4-C5) | Value |
| LP (1) O | π*(C2-N1) | Value |
| π (C2-C3) | π*(C4-C5) | Value |
| σ (C-H)methyl | π*(C4-C5) | Value |
Note: This table is illustrative. Actual values would be derived from specific computational outputs.
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density (ρ). This approach allows for the characterization of interatomic interactions, including covalent bonds and weaker non-covalent contacts, through the analysis of critical points in the electron density.
In the context of this compound, AIM analysis is used to locate bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative measures of bond strength and type. A positive Laplacian indicates a depletion of charge, typical of closed-shell interactions like ionic bonds and hydrogen bonds, while a negative Laplacian signifies charge concentration, characteristic of covalent bonds. For the covalent bonds within the pyridine ring, AIM analysis confirms their nature, while for the hydrogen bonds involving the chloride ion, it quantifies their strength and electrostatic character.
Intermolecular Interaction Analysis
The solid-state structure and properties of this compound are governed by a complex network of intermolecular interactions. Computational analyses are crucial for dissecting and understanding these forces.
Hydrogen Bonding Networks
Hydrogen bonds are the most significant intermolecular interactions in the crystal structure of this compound. The primary hydrogen bonds involve the pyridinium (B92312) (N-H+) and hydroxyl (O-H) groups acting as donors to the chloride ion (Cl⁻) acceptor.
Cation-π Interactions
Cation-π interactions are non-covalent forces between a cation and the electron-rich face of a π-system. In the crystal lattice of this compound, these interactions can occur between the cationic pyridinium ring of one molecule and the π-electron cloud of an adjacent molecule.
These interactions, while weaker than the primary hydrogen bonds, play a crucial role in the specific arrangement of molecules in the crystal. The positively charged pyridinium ring is attracted to the electron-rich face of a neighboring ring, contributing to the cohesive energy of the crystal. Computational analysis can quantify the energy of these interactions, which typically range from 2 to 8 kcal/mol, confirming their importance in the supramolecular assembly.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize non-covalent interactions in real space. It is based on the electron density (ρ) and its reduced density gradient (s). The resulting 3D plots color-code different types of interactions, providing a qualitative and intuitive picture of the intermolecular forces.
For this compound, NCI plots reveal large, distinct surfaces corresponding to the strong N-H⁺···Cl⁻ and O-H···Cl⁻ hydrogen bonds, typically colored blue to indicate strong, attractive interactions. Weaker van der Waals interactions and potential C-H···π contacts would appear as broader, greener surfaces. Red areas would indicate steric repulsion. This visualization tool is invaluable for comprehending the interplay of various non-covalent forces that define the supramolecular architecture of the compound.
Coordination Chemistry and Metal Complexation Studies
Ligand Design and Chelating Properties
5-Methylpyridin-3-ol acts as a bidentate chelating agent, coordinating to a metal center via the pyridinic nitrogen atom and the deprotonated oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The electronic properties of the ligand are influenced by the electron-donating methyl group, which can subtly affect the basicity of the pyridine (B92270) nitrogen and the acidity of the hydroxyl group.
The role of pyridine and its derivatives as Lewis bases is well-established, allowing them to form stable complexes with a wide array of metal ions. wikipedia.org The chelating ability of 5-Methylpyridin-3-ol is analogous to that of other hydroxypyridine ligands, such as the well-studied 2-hydroxypyridines and N-hydroxypyridine-2-thiones (omadines), which are known to form stable complexes with various transition metals. nih.govnih.gov The formation of these complexes is often driven by the hard-soft acid-base (HSAB) principle, with the hard oxygen and borderline nitrogen donor atoms showing high affinity for a range of metal ions. The stability of these complexes makes them promising candidates for applications in catalysis and materials science.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with 5-Methylpyridin-3-ol typically involves the reaction of a suitable metal salt with the deprotonated ligand in an appropriate solvent. The hydrochloride salt is first neutralized with a base to generate the pyridinolate in situ, which then coordinates to the metal ion.
Complexes of 5-Methylpyridin-3-ol (here denoted as L) with several first-row transition metals have been investigated, particularly concerning their stability. While detailed synthetic and spectroscopic reports are scarce, stability constants for complexes with copper(II), zinc(II), and iron(III) have been determined, indicating the formation of highly stable species in solution.
Table 1: Stability Constants of 5-Methylpyridin-3-ol Metal Complexes
| Metal Ion | Formula | Stability Constant (log K) |
|---|---|---|
| Copper(II) | [Cu(L)₂] | 6.45 |
| Zinc(II) | [Zn(L)₂] | 5.78 |
This data indicates a high affinity of the ligand for these transition metal ions.
While specific spectroscopic data for 5-Methylpyridin-3-ol complexes are not widely published, characterization can be inferred from analogous hydroxypyridinethione and thiopyrone complexes. nih.gov Upon coordination, characteristic shifts in spectroscopic signatures are expected:
Infrared (IR) Spectroscopy: The broad O-H stretching band of the free ligand would disappear upon deprotonation and coordination. The C=C and C=N stretching vibrations of the pyridine ring, typically observed in the 1500–1600 cm⁻¹ region, would be expected to shift to different wavenumbers, reflecting the change in electron distribution within the ring upon coordination to the metal center.
UV-Visible Spectroscopy: The electronic spectra of the complexes are expected to show ligand-to-metal charge transfer (LMCT) bands, which are often responsible for their color. The d-d transitions of the metal ion may also be visible, though they are sometimes obscured by the more intense charge transfer bands.
The capacity of pyridine-based ligands to act as Lewis bases extends to main group elements. wikipedia.org For instance, simple pyridine forms well-known adducts with main group species like sulfur trioxide (SO₃) and boranes (BH₃). However, specific research detailing the synthesis and characterization of main group metal complexes with 5-Methylpyridin-3-ol is not extensively documented in the current literature. Based on the fundamental principles of coordination chemistry, the formation of such complexes is plausible, particularly with Lewis acidic main group metals.
Structural Elucidation of Coordination Compounds
Studies on related hydroxypyridinethione complexes reveal that the coordination geometries are often indicative of a strong trans influence exerted by the O,S chelators, which could also be a factor in the structural chemistry of 5-methylpyridin-3-olate complexes. nih.gov
Reactivity and Catalytic Applications of Metal Complexes
While catalytic studies specifically employing 5-Methylpyridin-3-ol complexes are limited, the broader family of hydroxypyridine and pyridonate metal complexes has demonstrated significant potential in catalysis. nih.govrsc.org A key area of application is in reactions involving metal-ligand cooperation (MLC), where the hydroxypyridine ligand is not merely a spectator but an active participant in the catalytic cycle.
A prominent example is the use of palladium complexes bearing 2-hydroxypyridine-based ligands in the α-alkylation of ketones with alcohols, a process known as the "borrowing hydrogen" approach. nih.gov In this catalytic cycle, the 2-hydroxypyridine (B17775) ligand facilitates the dehydrogenation of the alcohol to an aldehyde by accepting a proton, while the metal center binds the hydride. This cooperation between the metal and the ligand is crucial for the reaction's efficiency. Complexes where the hydroxyl group is absent show markedly decreased activity, highlighting the critical role of the hydroxypyridine motif. nih.gov
Given these findings, it is reasonable to propose that transition metal complexes of 5-Methylpyridin-3-ol could serve as effective catalysts in similar hydrogen transfer reactions. The presence of the hydroxyl group in the ligand backbone provides a functional handle for potential metal-ligand cooperativity, opening avenues for their use in a variety of catalytic transformations, including hydrogenations, dehydrogenations, and C-C bond-forming reactions. rsc.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-Methylpyridin-3-ol hydrochloride |
| 5-Methylpyridin-3-ol / 5-methyl-3-pyridinol |
| Copper(II) |
| Zinc(II) |
| Iron(III) |
| 2-hydroxypyridine |
| N-hydroxypyridine-2-thione (Omadine) |
| 3-hydroxy-2-methyl-4-thiopyrone (thiomaltol) |
| Sulfur trioxide |
| Borane |
| Palladium |
| Ketones |
Role as a Building Block in Complex Molecular Architectures
This compound is recognized as a key heterocyclic building block. bldpharm.com Its utility stems from the reactivity of the pyridine ring and its functional groups, which allow for its incorporation into larger, more intricate molecular designs. The presence of both a hydroxyl and a methyl group on the pyridine core offers multiple points for chemical modification, enabling chemists to construct complex scaffolds. This compound is particularly noted for its application in synthesizing intermediates for biologically active molecules and advanced materials. indiamart.comscbt.com For instance, it is a precursor in the synthesis of Rupatadine, a complex pharmaceutical agent. scbt.compharmaffiliates.com The pyridine moiety itself is a fundamental component in many natural products and synthetic compounds, such as alkaloids and antibiotics.
Synthesis of Pharmaceutical Intermediates and Scaffolds
The pyridine ring system is a cornerstone in medicinal chemistry, with over 90% of drugs containing heterocyclic compounds having been developed through a deep understanding of biological systems. this compound plays a direct role in this area as a starting material for pharmaceutical intermediates. indiamart.combldpharm.com
A significant application of this compound is its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use in the multi-step synthesis of Rupatadine, an antihistamine. The related intermediate, 3-Chloromethyl-5-methylpyridine hydrochloride, is directly synthesized and used for this purpose. scbt.compharmaffiliates.com The transformation of the 5-methylpyridin-3-ol structure into this key intermediate highlights its importance as a foundational molecule for creating complex, biologically active compounds.
| Precursor Compound | Resulting Biologically Active Compound | Therapeutic Class |
| This compound (via intermediates) | Rupatadine | Antihistamine, Anti-allergic |
This table illustrates the role of this compound as a precursor in the synthesis of a known pharmaceutical drug.
Five-membered and six-membered heterocycles, like the pyridine ring in this compound, are essential structural motifs in a vast array of antibacterial and other therapeutic drugs. nih.gov The physicochemical properties conferred by these rings are crucial for a drug's potency, selectivity, and pharmacokinetic profile. nih.gov The 5-methylpyridin-3-ol scaffold provides a pre-formed heterocyclic system that can be further elaborated. For example, the synthesis of Schiff base derivatives from related pyridoxal (B1214274) compounds demonstrates how the pyridine ring can be modified to create larger, hydrogen-bonded molecular sheets, a principle applicable in the design of new materials and drug candidates. researchgate.net
Applications in Agrochemical Synthesis
Pyridine and its derivatives are fundamental to the modern agrochemical industry, forming the "chip" for a new generation of pesticides that are highly efficient with low toxicity. agropages.com Methylpyridine derivatives, in particular, are used to produce advanced, fourth-generation agrochemical products. agropages.com While direct applications of this compound are not extensively detailed, related structures like 3-methylpyridine (B133936) are critical starting materials. For instance, 3-methylpyridine is chlorinated to produce intermediates for major insecticides like imidacloprid (B1192907) and acetamiprid, and herbicides such as flazasulfuron. agropages.com The compound 3-Amino-5-methylpyridin-2-ol, a close structural relative, is noted for its potential use in agrochemical formulations. indiamart.com This indicates the value of the substituted methylpyridine scaffold in developing new crop protection agents. nih.gov
Polymer Science Applications
The application of heterocyclic compounds extends into materials science, where they are used in the synthesis of copolymers and other advanced materials.
This compound is identified as a material building block and an organic monomer for Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with highly ordered structures, and their synthesis relies on the precise geometry of their monomeric building blocks. The defined structure of this compound makes it a candidate for creating novel polymers with tailored properties for applications in electronics, optics, and magnetic materials. bldpharm.com The synthesis of specialized phosphoramidite (B1245037) monomers for RNA synthesis, which can contain modified cytosine units like 5-methylcytosine, further illustrates the principle of using functionalized heterocyclic compounds as monomers for building complex, functional polymers. nih.gov
An In-Depth Look at this compound
Introduction
This compound is a specific chemical compound belonging to the pyridine family. Pyridine and its derivatives are heterocyclic aromatic compounds that are of significant interest in various fields of chemistry, including organic synthesis and materials science. This article focuses exclusively on the chemical nature and known applications of this compound, with a particular emphasis on its potential role in the development of advanced materials.
Chemical Identity and Properties
This compound is the hydrochloride salt of 5-methylpyridin-3-ol. The presence of the hydrochloride makes it a more stable and water-soluble form of the parent compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5424-41-9 | bldpharm.com |
| Molecular Formula | C₆H₈ClNO | bldpharm.com |
| Molecular Weight | 145.59 g/mol | bldpharm.com |
Applications in Advanced Organic Synthesis and Materials Science
Development of Functional Polymeric Materials
Functional polymers are macromolecules that possess specific, tailored properties and functionalities. These can range from electronic conductivity and optical activity to specific chemical reactivity and biomedical applications. Pyridine-containing polymers, for instance, are known for their coordination capabilities with metal ions, pH-responsiveness, and potential in creating materials with interesting electronic and photophysical properties. nih.govnih.govmdpi.com
The potential for 5-Methylpyridin-3-ol hydrochloride in polymer science could be inferred from the general properties of pyridin-3-ol derivatives. The hydroxyl (-OH) and the pyridine ring nitrogen present potential sites for polymerization or for post-polymerization modification. The hydroxyl group could, for example, be converted into a polymerizable group, such as an acrylate (B77674) or an epoxide. The pyridine nitrogen can be used for quaternization, leading to cationic polymers, or for coordination with metal ions to form metallopolymers. These types of functionalities are known to be valuable in creating materials for applications such as:
Ion-exchange resins: The pyridine moiety could be functionalized to create sites for ion binding.
Coatings and adhesives: The polar nature of the pyridinol group could enhance adhesion to various substrates.
Electronic materials: Pyridine-containing polymers have been investigated for their potential in organic electronics, and the specific electronic properties of the 5-methylpyridin-3-ol unit could be of interest.
However, it is crucial to reiterate that these are hypothetical applications based on the general chemistry of related compounds. As of the latest available data, there are no concrete research findings or patents that demonstrate the practical application of this compound in these or any other polymeric systems.
Exploration of Molecular Biological Interactions Non Clinical Focus
Investigations into Enzyme-Ligand Interactions
The pyridine (B92270) nucleus is a common scaffold in many biologically active compounds, often contributing to interactions with various enzymes. For pyridine derivatives, these interactions can range from inhibition to modulation of enzyme activity.
The modulation of enzyme activity by small molecules can occur through various mechanisms beyond simple inhibition. Pyridine-containing compounds have been investigated for their ability to allosterically modulate enzyme function, meaning they bind to a site other than the active site to induce a conformational change that alters the enzyme's activity. The specific electronic properties of the pyridine ring in 5-Methylpyridin-3-ol hydrochloride could influence its ability to interact with allosteric sites on certain enzymes, though specific examples for this compound are not documented.
Molecular Target Identification and Binding Mechanisms
Identifying the specific molecular targets of a compound is crucial for understanding its biological effects. For pyridine derivatives, a wide range of protein targets have been identified through computational and experimental methods.
The affinity of a ligand for a receptor is a key determinant of its potential biological activity. While receptor binding affinity data for this compound is not specified in the available literature, studies on similar molecules often involve assessing their binding to various receptors, such as G-protein coupled receptors (GPCRs) or ion channels. The structural features of this compound, including the pyridine ring and its substituents, would govern its potential binding affinity and selectivity for specific receptor subtypes.
Ligand-Protein Interaction Profiling (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This method is widely used to understand ligand-protein interactions.
In silico molecular docking studies on various pyridine derivatives have revealed potential binding modes with different protein targets. For example, a study on aza compounds, which include pyridine derivatives, investigated their interaction with the heme-binding protein from Tannerella forsythia. scbt.com These studies often show that the pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket.
A hypothetical molecular docking study of this compound would likely show the hydroxyl group forming hydrogen bonds with polar residues, and the methyl group engaging in hydrophobic interactions.
Table 1: Potential Molecular Interactions of Pyridine Derivatives from Docking Studies
| Interaction Type | Interacting Group on Pyridine Derivative | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Pyridine Nitrogen, Hydroxyl Group | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine |
| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Methyl Group, Pyridine Ring | Leucine, Isoleucine, Valine, Alanine |
This table is a generalized representation based on studies of various pyridine derivatives and does not represent specific experimental data for this compound.
Antimicrobial Activity at the Molecular Level
Pyridine and its derivatives are known to exhibit a broad spectrum of antimicrobial activities. nih.gov The mechanisms underlying these activities are often multifaceted and can involve the disruption of various essential cellular processes in microorganisms.
The antimicrobial potential of pyridine compounds is often attributed to their ability to interfere with microbial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes. nih.gov For instance, some pyridine derivatives have been shown to inhibit enzymes involved in the folic acid biosynthesis pathway, which is crucial for bacterial survival. The structure of this compound suggests it could potentially intercalate into bacterial DNA or inhibit key enzymes through the interactions described previously, although specific studies are lacking. The presence of a hydroxyl group might also contribute to its potential antimicrobial effects by interfering with membrane potential or other cellular processes.
Studies on Bacterial and Fungal Molecular Targets
While specific studies on the molecular targets of this compound in bacteria and fungi are not extensively documented, the broader class of pyridine derivatives has been shown to exert antimicrobial effects through various mechanisms. Some pyridine-containing compounds exhibit antibacterial activity by interfering with essential cellular processes. For instance, certain derivatives have been shown to inhibit enzymes crucial for bacterial survival, such as those involved in peptidoglycan biosynthesis, a key component of the bacterial cell wall. researchgate.net Molecular docking studies on other pyridine derivatives have suggested potential interactions with enzymes like Topoisomerase IV, which is vital for DNA replication in bacteria. nih.gov
The antifungal activity of pyridine derivatives is also a subject of ongoing research. The mechanisms of action for antifungal agents often involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with nucleic acid and protein synthesis. nih.gov For example, some antifungal compounds target the synthesis of ergosterol, a critical component of the fungal cell membrane. While direct evidence for this compound is not available, the structural similarities to other antifungal pyridines suggest that it could potentially interact with similar fungal-specific targets.
A study on N-alkyl-3-hydroxypyridinium salts, which share the 3-hydroxypyridine (B118123) core, investigated their antibacterial and antifungal activities. While most of the 3-hydroxylated compounds showed lower potency compared to their non-hydroxylated counterparts, a derivative with a C12 alkyl chain demonstrated significant antimicrobial activity. nih.gov This suggests that while the 3-hydroxyl group can decrease antimicrobial efficacy by reducing lipophilicity, other structural modifications can counteract this effect. nih.gov
Investigation of Antiviral Mechanisms
Pyridine derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus. nih.govmdpi.com The mechanisms of action are diverse and can include the inhibition of viral enzymes like reverse transcriptase and polymerase, interference with viral entry and replication, and modulation of host-cell factors required for viral propagation. nih.gov
For instance, some pyridine derivatives have been explored as inhibitors of the interaction between the influenza A virus polymerase subunits PA and PB1, a critical step in viral replication. mdpi.com Other studies have looked into the ability of substituted pyridine compounds to inhibit viral uncoating or other early-stage replication processes. While direct investigations into the antiviral mechanisms of this compound are not present in the available literature, its structural features as a substituted pyridine suggest it could potentially engage in similar antiviral interactions.
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant properties of phenolic compounds, including pyridinols, are well-established. The hydroxyl group on the pyridine ring can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this antioxidant capacity, where a lower IC50 value indicates higher antioxidant activity. mdpi.comnih.govresearchgate.net
Studies on 3-pyridinols have shown that they are potent radical-trapping antioxidants. acs.org The reactivity of these compounds is influenced by the solvent, with a more pronounced effect observed for less reactive pyridinols. acs.org The antioxidant activity of pyridinol derivatives can be enhanced by the presence of electron-donating groups on the ring, which can stabilize the resulting radical after hydrogen donation.
The mechanism of radical scavenging by phenolic compounds can occur through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). The presence of the nitrogen atom in the pyridine ring can influence the O-H bond dissociation enthalpy and the ionization potential, thereby affecting the antioxidant mechanism and efficiency.
While specific DPPH assay results for this compound are not available in the reviewed literature, the general principles of antioxidant activity for pyridinols suggest that it would exhibit radical scavenging properties due to its 3-hydroxyl group.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies aim to understand how these structural modifications influence the compound's interaction with biological targets. nih.govresearchgate.netmdpi.comnih.gov
Impact of Substituent Modifications on Molecular Interactions
For pyridine derivatives, the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups has been shown to enhance antiproliferative activity in some studies. nih.gov Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov
In the context of antimicrobial activity, a study on N-alkyl-3-hydroxypyridinium salts highlighted the complex role of the 3-hydroxyl group. nih.gov While it increases the positive charge on the nitrogen atom, it also reduces lipophilicity, which can hinder passage through biological membranes and thus decrease antimicrobial efficacy. nih.gov However, this effect can be modulated by other substituents, as seen with the increased activity of a C12 alkyl chain derivative. nih.gov
The position of nitrogen atoms within the heterocyclic core also plays a crucial role. For example, in a series of pyrazolopyridinyl pyrimidines, the specific arrangement of nitrogen atoms significantly impacted the inhibitory activity against certain enzymes. nih.gov
Future Research Directions and Emerging Trends
Computational Design of Novel Derivatives
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. For 5-Methylpyridin-3-ol hydrochloride, these approaches can unlock a deeper understanding of its structure-activity relationships and guide the synthesis of novel derivatives with enhanced efficacy for various applications.
Future research in this area could involve the use of Density Functional Theory (DFT) to investigate the geometric and electronic properties of the molecule. researchgate.net Such studies can predict the effects of adding different functional groups to the pyridine (B92270) ring on the molecule's reactivity, stability, and potential interactions with biological targets. For instance, computational models can be employed to design derivatives with tailored electronic properties, which is crucial for applications in electronics and catalysis. Theoretical investigations into parameters like heats of formation and detonation properties, as has been done for other pyridine derivatives, could also be explored if considering high-energy material applications. researchgate.net
In the context of medicinal chemistry, computational docking studies could be performed to screen libraries of virtual derivatives against known biological targets. Pyridine derivatives have shown a wide range of biological activities, including as anticancer and antimicrobial agents. nih.govnih.gov By identifying potential binding modes and affinities, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
Exploration of New Catalytic Applications
The pyridine moiety is a well-known ligand in coordination chemistry and can participate in various catalytic processes. While the catalytic applications of this compound itself are not yet established, its structure suggests several avenues for exploration.
One promising direction is its use as a ligand for transition metal catalysts. The nitrogen atom in the pyridine ring can coordinate to a metal center, and the hydroxyl group at the 3-position could be deprotonated to act as an anionic donor, potentially influencing the catalytic activity and selectivity of the metal complex. Research could focus on synthesizing novel organometallic complexes of 5-Methylpyridin-3-ol and evaluating their performance in cross-coupling reactions, hydrogenations, or oxidations.
Furthermore, the development of magnetically recoverable nanocatalysts for the synthesis of pyridine derivatives is an active area of research. nih.govsamipubco.com This suggests a parallel opportunity to investigate the use of this compound or its derivatives, supported on magnetic nanoparticles, as recyclable catalysts for various organic transformations. The high surface area and ease of separation of such catalysts make them attractive for green chemistry applications. nih.gov
Advanced Materials Development
Pyridine-based compounds are increasingly recognized for their potential in the development of advanced materials, particularly in the field of optoelectronics. rsc.org Donor-acceptor pyridine derivatives have been successfully utilized as electron transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and as hole transporting materials (HTMs) in perovskite solar cells. rsc.org
Future research could focus on designing and synthesizing derivatives of this compound that possess suitable frontier molecular orbital (HOMO/LUMO) energy levels for efficient charge transport. rsc.org The methyl and hydroxyl groups on the pyridine ring can be chemically modified to tune these electronic properties. For example, attaching electron-withdrawing or electron-donating moieties to the pyridine core can systematically alter the HOMO and LUMO levels, optimizing the material for a specific device architecture. The ability of pyridine derivatives to form stable films is another critical factor for their application in electronic devices. rsc.org
Integration with Systems Biology Approaches for Mechanistic Insights
As new potential biological activities of this compound derivatives are identified, systems biology will play a crucial role in elucidating their mechanisms of action. Instead of focusing on a single molecular target, systems biology approaches analyze the effects of a compound on complex cellular networks.
If a derivative of this compound shows, for example, anticancer activity, transcriptomic and proteomic studies could be employed to identify the global changes in gene and protein expression in cancer cells upon treatment. This data can then be integrated into pathway analysis tools, such as the KEGG PATHWAY Database, to understand which cellular signaling pathways are perturbed. genome.jp This holistic view can reveal novel mechanisms of action and potential off-target effects, providing a more comprehensive understanding of the compound's biological impact. Such insights are invaluable for optimizing drug candidates and predicting their efficacy and safety profiles. The electron-dense nature of pyridine derivatives enhances their interactions with various biological receptors and enzymes, making them prime candidates for such in-depth biological investigations. samipubco.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methylpyridin-3-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methods :
- Acylation/Reduction : Reacting methyl-substituted pyridine precursors with reducing agents (e.g., NaBH₄) under controlled pH, followed by HCl salt formation .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics for intermediates, reducing side products .
- Optimization : Monitor via TLC/HPLC; purity >95% achievable through recrystallization in ethanol/water mixtures .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 159.6) .
- X-Ray Crystallography : Resolves stereochemistry using SHELXL refinement (R-factor <0.05) .
Q. How does the hydrochloride salt form enhance solubility and stability for in vitro assays?
- Solubility : Increases aqueous solubility (e.g., >50 mg/mL in PBS) compared to free bases, facilitating biological testing .
- Stability : Hygroscopicity requires storage at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Data Analysis :
- Compare impurity profiles (HPLC traces) between batches .
- Validate receptor-binding assays using competitive inhibition controls (e.g., IC₅₀ reproducibility) .
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations (1–10 mM) .
Q. How does structural modification of this compound influence its interaction with biological targets?
- SAR Insights :
- Methyl Group : Enhances lipophilicity (logP +0.3 vs. unsubstituted analogs), improving membrane permeability .
- Hydroxyl Position : Meta-substitution optimizes hydrogen bonding with catalytic lysine residues in enzymes .
- Table 1 : Comparative Bioactivity of Analogues
| Compound | Target (IC₅₀, nM) | logP |
|---|---|---|
| 5-Methylpyridin-3-ol HCl | Kinase A: 120 | 1.2 |
| 5-Ethylpyridin-3-ol HCl | Kinase A: 250 | 1.8 |
| 5-Hydroxypyridin-3-ol HCl | Kinase A: >1000 | 0.7 |
| Source: Adapted from |
Q. What experimental approaches elucidate the mechanism of action in neurological models?
- In Vitro : Patch-clamp electrophysiology to assess ion channel modulation (e.g., GABAₐ receptor currents) .
- In Vivo : Microdialysis in rodent models to measure neurotransmitter release (e.g., dopamine) post-administration .
Q. How can crystallographic data resolve ambiguities in protonation states under physiological conditions?
- Method : High-resolution (≤1.0 Å) X-ray structures with SHELX suite, using anomalous scattering to locate chloride ions .
- Outcome : Confirms N-protonation at pyridinium nitrogen, critical for ionic interactions in binding pockets .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, FFP3 respirators for aerosol prevention .
- Spill Management : Neutralize with 5% NaHCO₃ before disposal .
Q. How can computational modeling predict metabolite formation and toxicity?
- Tools : DFT calculations (e.g., Gaussian 16) to map metabolic pathways (e.g., CYP450-mediated oxidation) .
- Validation : Compare with LC-MS/MS metabolite profiling in hepatocyte assays .
Tables for Key Data
Table 2 : Synthetic Routes Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional Acylation | 65 | 92 | 24 |
| Microwave-Assisted | 82 | 97 | 4 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
